2-(Aminomethyl)-4-phenylcyclohexan-1-one
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Overview
Description
2-(Aminomethyl)-4-phenylcyclohexan-1-one is an organic compound with a unique structure that combines an aminomethyl group and a phenyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-phenylcyclohexan-1-one typically involves the reaction of 4-phenylcyclohexanone with formaldehyde and ammonia or an amine under reductive amination conditions. This process can be catalyzed by various metal catalysts such as palladium or ruthenium complexes. The reaction is usually carried out in an organic solvent like ethanol under a hydrogen atmosphere to facilitate the reduction step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of heterogeneous catalysts can also be advantageous for large-scale synthesis, providing ease of separation and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)indole
Uniqueness
2-(Aminomethyl)-4-phenylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with both an aminomethyl and a phenyl group. This structure provides a distinct set of chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(aminomethyl)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2 |
InChI Key |
DOTRQWHUCQMNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)CN |
Origin of Product |
United States |
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